amine hydrochloride](/img/structure/B13461459.png)
[(3-Fluorocyclobutyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorocyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClFN It is a derivative of cyclobutylamine, where a fluorine atom is attached to the cyclobutyl ring, and the amine group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorocyclobutyl)methylamine hydrochloride typically involves the following steps:
Fluorination of Cyclobutylmethylamine: The starting material, cyclobutylmethylamine, undergoes fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclobutyl ring.
Methylation of the Amine Group: The fluorinated intermediate is then subjected to methylation using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to obtain the methylated amine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of (3-Fluorocyclobutyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorocyclobutyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., thiophenol), amines (e.g., aniline) in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutylmethylamine derivatives.
Scientific Research Applications
(3-Fluorocyclobutyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluorocyclobutyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The methylated amine group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
(3-Fluorocyclobutyl)methylamine hydrochloride can be compared with other similar compounds such as:
Cyclobutylamine: Lacks the fluorine atom and methyl group, resulting in different chemical and biological properties.
[(3,3-Difluorocyclobutyl)methyl]amine hydrochloride: Contains two fluorine atoms, which may alter its reactivity and interactions.
[(3-Chlorocyclobutyl)methyl]amine hydrochloride:
Properties
Molecular Formula |
C6H13ClFN |
|---|---|
Molecular Weight |
153.62 g/mol |
IUPAC Name |
1-(3-fluorocyclobutyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-4-5-2-6(7)3-5;/h5-6,8H,2-4H2,1H3;1H |
InChI Key |
YLGQDSIZWPFVNP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


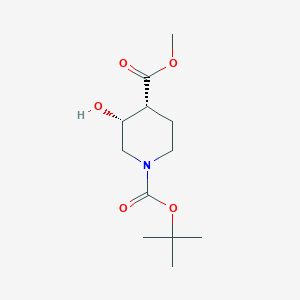
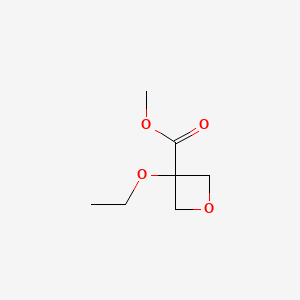
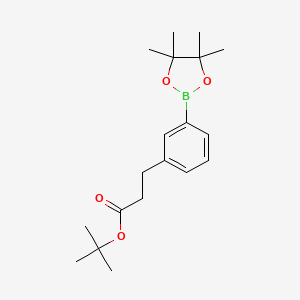
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)
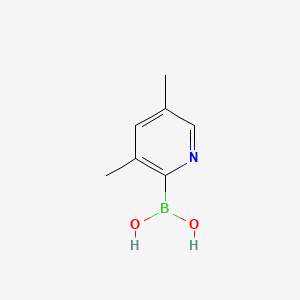
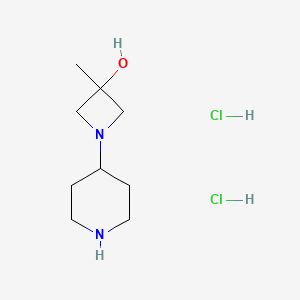
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
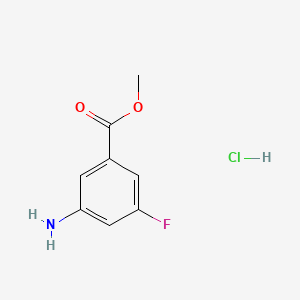
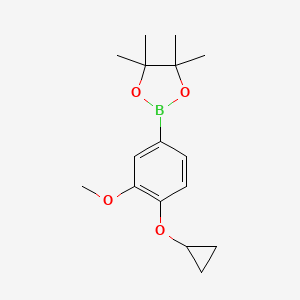
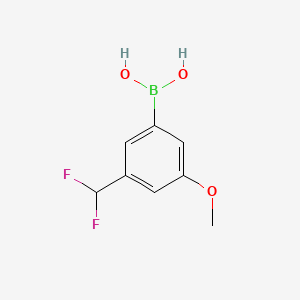
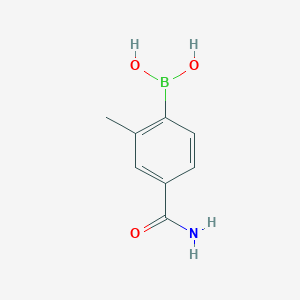
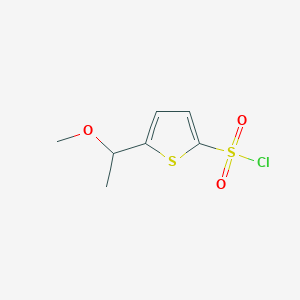
![[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
